molecular formula C28H41NO B13133212 N,N-Diphenylhexadecanamide CAS No. 141650-17-1

N,N-Diphenylhexadecanamide

Cat. No.: B13133212
CAS No.: 141650-17-1
M. Wt: 407.6 g/mol
InChI Key: IGWJVOMJNPYFPU-UHFFFAOYSA-N
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Description

N,N-Diphenylpalmitamide is an organic compound characterized by the presence of two phenyl groups attached to a palmitamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenylpalmitamide typically involves the reaction of palmitic acid with aniline in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus trichloride. The reaction is usually conducted at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of N,N-Diphenylpalmitamide may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. Industrial production methods often incorporate advanced purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenylpalmitamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert N,N-Diphenylpalmitamide to its corresponding amine derivatives.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N,N-Diphenylpalmitamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diphenylpalmitamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diphenylformamide
  • N,N-Diphenylacetamide
  • N,N-Diphenylpropanamide

Uniqueness

N,N-Diphenylpalmitamide is unique due to its long palmitamide chain, which imparts distinct physicochemical properties compared to other similar compounds. This uniqueness makes it suitable for specific applications where longer chain lengths are advantageous.

Properties

CAS No.

141650-17-1

Molecular Formula

C28H41NO

Molecular Weight

407.6 g/mol

IUPAC Name

N,N-diphenylhexadecanamide

InChI

InChI=1S/C28H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-25-28(30)29(26-21-16-14-17-22-26)27-23-18-15-19-24-27/h14-19,21-24H,2-13,20,25H2,1H3

InChI Key

IGWJVOMJNPYFPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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